molecular formula C18H20N8O2S B2587529 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide CAS No. 2034478-75-4

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide

Cat. No. B2587529
CAS RN: 2034478-75-4
M. Wt: 412.47
InChI Key: FDOHCFDAPVNXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C18H20N8O2S and its molecular weight is 412.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis Mechanisms and Chemical Properties

The compound belongs to a class of chemicals that may be synthesized through complex reactions involving multiple steps, such as the ANRORC mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, as seen in similar pyrazolo and triazine derivatives (Ledenyova et al., 2018). These methods underscore the compound's potential for generating a diverse library of structurally related compounds with various biological activities.

Potential Biological Activities

Research on similar compounds has revealed a broad range of biological activities. For instance, azole derivatives, known for their antibacterial properties, were synthesized from compounds bearing resemblance to the target molecule and showed good antibacterial activity against specific bacteria strains (Tumosienė et al., 2012). Similarly, another study demonstrated the generation of a structurally diverse library from a ketonic Mannich base derived from 2-acetylthiophene, hinting at the versatility of such compounds in synthesizing a wide range of biologically active molecules (Roman, 2013).

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O2S/c1-12-10-13(2)26(22-12)7-5-16(27)19-6-8-25-11-14(21-24-25)18-20-17(23-28-18)15-4-3-9-29-15/h3-4,9-11H,5-8H2,1-2H3,(H,19,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOHCFDAPVNXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide

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